2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene
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Overview
Description
2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound characterized by a benzene ring substituted with a methoxyphenyl sulfanyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with 4-methoxyphenyl thiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfides.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially disrupting their normal function. The methoxyphenyl group may also contribute to the compound’s activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenylethan-1-ol
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H18OS |
---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H18OS/c1-11-9-12(2)16(13(3)10-11)18-15-7-5-14(17-4)6-8-15/h5-10H,1-4H3 |
InChI Key |
JUCOTJKNSAGSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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